molecular formula C23H12Br2ClNO4 B288650 N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide

N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide

Cat. No. B288650
M. Wt: 561.6 g/mol
InChI Key: ZJERURLRWMJKFK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer research.

Mechanism of Action

N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide inhibits the activity of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the downregulation of gene expression.
Biochemical and Physiological Effects
The inhibition of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide by N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is its specificity for N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide. This specificity allows for the selective targeting of cancer cells that overexpress N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, while sparing normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide. One direction is the optimization of its pharmacokinetic properties, such as solubility, bioavailability, and stability, to improve its efficacy in vivo. Another direction is the investigation of its potential application in combination with other anti-cancer agents to enhance its anti-tumor effects. Furthermore, the identification of biomarkers that can predict the response of cancer cells to N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide can help to identify patients who are most likely to benefit from this treatment. Finally, the development of new analogs of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide with improved properties and selectivity can lead to the discovery of more effective anti-cancer agents.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential application in cancer research. Its inhibition of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-tumor effects, and its specificity allows for the selective targeting of cancer cells. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential application in combination with other anti-cancer agents. The development of new analogs can also lead to the discovery of more effective anti-cancer agents.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 6,8-dibromo-2-hydroxychromone, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential application in cancer research. It has been shown to inhibit the activity of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, a protein that plays a crucial role in the regulation of gene expression. N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.

properties

Product Name

N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide

Molecular Formula

C23H12Br2ClNO4

Molecular Weight

561.6 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H12Br2ClNO4/c24-14-8-13-9-17(23(30)31-21(13)18(25)10-14)22(29)27-19-7-6-15(26)11-16(19)20(28)12-4-2-1-3-5-12/h1-11H,(H,27,29)

InChI Key

ZJERURLRWMJKFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

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